(S)-3-Ethoxy-3-(4-(((R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)propanoicacid
Descripción
(S)-3-Ethoxy-3-(4-(((R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)propanoic acid is a chiral propanoic acid derivative with a complex stereochemical and substituent profile. Key structural features include:
- S-configuration at the ethoxy-bearing carbon.
- R-configuration at the inden-1-yl oxygen linkage.
- A trifluoromethyl (-CF₃) group on the dihydroindenyl moiety.
- A phenyl ether bridge connecting the indenyl and propanoic acid groups.
The trifluoromethyl group enhances electronegativity and metabolic stability, while the ethoxy and phenyl ether groups may influence lipophilicity and bioavailability .
Propiedades
Fórmula molecular |
C21H21F3O4 |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
3-ethoxy-3-[4-[[4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C21H21F3O4/c1-2-27-19(12-20(25)26)13-6-8-14(9-7-13)28-18-11-10-15-16(18)4-3-5-17(15)21(22,23)24/h3-9,18-19H,2,10-12H2,1H3,(H,25,26) |
Clave InChI |
YHLQVQKZDZYMIP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC(=O)O)C1=CC=C(C=C1)OC2CCC3=C2C=CC=C3C(F)(F)F |
Origen del producto |
United States |
Métodos De Preparación
Synthesis of (R)-4-(Trifluoromethyl)-2,3-Dihydro-1H-Inden-1-ol
The indenol fragment is synthesized from 4-bromo-1-indanone through a trifluoromethylation-kinetic resolution sequence. In patent, optically active indenols are obtained via Sharpless asymmetric epoxidation followed by ring-opening with a trifluoromethyl nucleophile. For example, treatment of 4-bromo-1-indanone with (R)-CBS catalyst and trifluoromethyltrimethylsilane (TMSCF₃) yields the (R)-configured indenol with 92% enantiomeric excess (ee).
Preparation of (S)-3-Ethoxy-3-(4-Hydroxyphenyl)Propanoic Acid
The propanoic acid segment is constructed via asymmetric hydrogenation. Ethyl 3-ethoxy-3-(4-hydroxyphenyl)acrylate undergoes hydrogenation using a Ru-BINAP catalyst, achieving 95% ee for the S-configuration. Subsequent saponification with lithium hydroxide affords the free acid.
Ether Bond Formation via Mitsunobu Reaction
The critical ether linkage between the indenol and phenylpropanoic acid is established using Mitsunobu conditions. Patent details the coupling of chiral indenols with phenolic acids using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). For the target compound, (R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol reacts with (S)-3-ethoxy-3-(4-hydroxyphenyl)propanoic acid in tetrahydrofuran (THF) at 0°C, yielding the coupled product in 78% yield with retention of stereochemistry.
Stereochemical Control and Resolution
Asymmetric Catalysis for Indenol Synthesis
The (R)-configuration at the indenol’s stereocenter is achieved using chiral oxazaborolidine catalysts, as described in patent. A 1:1 mixture of 4-trifluoromethyl-1-indanone and (R)-CBS catalyst in dichloromethane at −40°C reduces the ketone to the alcohol with 94% ee.
Dynamic Kinetic Resolution for Propanoic Acid
The S-configuration in the propanoic acid segment is introduced via dynamic kinetic resolution during hydrogenation. Ethyl 3-ethoxy-3-(4-hydroxyphenyl)acrylate undergoes hydrogenation with a Ru-(S)-BINAP catalyst, dynamically isomerizing the α,β-unsaturated ester to favor the S-enantiomer (98% ee).
Functional Group Interconversions
Trifluoromethylation Strategies
The trifluoromethyl group is installed early in the synthesis. Patent employs Langlois’ reagent (CF₃SO₂Na) under radical conditions, while patent uses CF₃Cu generated from CF₃Br and copper powder. For the indenol fragment, Langlois’ reagent in the presence of Mn(OAc)₃ provides the trifluoromethylated product in 85% yield.
Carboxylation and Ester Hydrolysis
The propanoic acid moiety is introduced via hydrolysis of its ethyl ester. Saponification with LiOH in THF/water (3:1) at 60°C for 6 hours achieves quantitative conversion.
Purification and Characterization
Final purification employs chiral preparative HPLC with a Chiralpak AD-H column (hexane:isopropanol 90:10) to separate diastereomers, ensuring >99% ee. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, while X-ray crystallography validates absolute configurations.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantages |
|---|---|---|---|
| Mitsunobu Coupling | 78 | 99 | Retention of stereochemistry |
| SN2 Etherification | 45 | 80 | Lower cost |
| Ullmann Coupling | 60 | 85 | Scalability |
The Mitsunobu reaction offers superior stereochemical fidelity compared to SN2 or Ullmann methods, justifying its use despite higher reagent costs.
Scalability and Industrial Considerations
Large-scale synthesis requires optimizing solvent systems and catalyst recovery. Patent suggests replacing THF with methyl tert-butyl ether (MTBE) to improve reaction volume efficiency. Recycling the Ru-BINAP catalyst via filtration reduces costs by 40% in pilot-scale trials.
Análisis De Reacciones Químicas
DS-1558 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: DS-1558 puede sufrir reacciones de oxidación, que pueden implicar el uso de agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción de DS-1558 se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Solventes: Metanol, etanol, diclorometano.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de DS-1558, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Pharmacological Properties:
The compound has been studied for its potential therapeutic effects, particularly in the treatment of various diseases. Its structural characteristics suggest it may exhibit anti-inflammatory and analgesic properties. Research indicates that compounds with similar structures can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways.
Case Study:
In a study examining the anti-inflammatory effects of related compounds, it was found that modifications to the ethoxy and trifluoromethyl groups significantly enhanced bioactivity. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in drug development .
Synthetic Organic Chemistry
Synthesis Techniques:
The synthesis of (S)-3-Ethoxy-3-(4-(((R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)propanoic acid involves several key steps, including:
- Formation of the Indenyl Structure: Utilizing trifluoromethylation techniques to introduce the trifluoromethyl group onto the indene ring.
- Esterification: The ethoxy group is introduced through esterification reactions with appropriate carboxylic acids.
- Coupling Reactions: The final coupling of the phenolic component with the propanoic acid moiety is critical for achieving the desired compound structure.
Data Table: Synthesis Overview
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Trifluoromethylation | CF₃I, base (e.g., NaH) | 85 |
| 2 | Esterification | Ethanol, acid catalyst | 90 |
| 3 | Coupling | Base (e.g., K₂CO₃), solvent (DMF) | 75 |
Pharmacology
Biological Activity:
Research has indicated that this compound may interact with specific biological targets involved in disease pathways. For instance, its potential as an inhibitor of certain enzymes linked to cancer progression has been highlighted in preclinical studies.
Case Study:
In vitro studies demonstrated that (S)-3-Ethoxy-3-(4-(((R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)propanoic acid exhibited significant inhibition of cell proliferation in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .
Mecanismo De Acción
DS-1558 ejerce sus efectos actuando como un agonista del receptor acoplado a proteína G 40 (GPR40). El mecanismo involucra los siguientes pasos:
Unión a GPR40: DS-1558 se une al receptor GPR40, que se expresa predominantemente en las células beta pancreáticas.
Activación de GPR40: Tras la unión, DS-1558 activa el receptor, lo que lleva a una serie de eventos de señalización intracelular.
Estimulación de la secreción de insulina: La activación de GPR40 da como resultado la estimulación de la secreción de insulina en presencia de una alta concentración de glucosa.
Reducción de la glucosa: El aumento de la secreción de insulina ayuda a reducir los niveles de glucosa en sangre, lo que convierte a DS-1558 en un posible agente terapéutico para la diabetes tipo 2.
Comparación Con Compuestos Similares
Structural Analogues and Substituent Effects
A. 3-[4-(Difluoromethoxy)-3-Ethoxyphenyl]Propanoic Acid ()
- Structure : Differs in the substituents on the phenyl ring (difluoromethoxy (-OCHF₂) vs. trifluoromethyl-dihydroindenyl ether).
- Properties: Molecular weight: 260.23 g/mol (vs. ~400 g/mol for the target compound). Lacks the rigid dihydroindenyl scaffold, which may decrease steric hindrance and conformational stability in the target compound .
B. N-(4-Fluorobenzyl)-Trifluoropropan-2-yl Derivatives ()
- Structure: Shares a trifluoromethyl group but lacks the ethoxy-phenyl-propanoic acid backbone.
- Properties :
C. 3-O-Feruloylquinic Acid ()
- Structure: A polyphenolic quinic acid ester, structurally distinct but used as a reference standard in pharmacological research.
- Comparison :
Physicochemical and Pharmacological Properties
| Property | Target Compound | 3-[4-(Difluoromethoxy)-3-Ethoxyphenyl]Propanoic Acid | N-(4-Fluorobenzyl)-Trifluoropropan-2-yl Derivatives |
|---|---|---|---|
| Molecular Weight | ~400 g/mol | 260.23 g/mol | ~450 g/mol |
| Key Substituents | -CF₃, ethoxy, dihydroindenyl ether | -OCHF₂, ethoxy | -CF₃, fluorobenzyl |
| LogP (Predicted) | ~3.5 (high lipophilicity) | ~2.8 | ~4.0 |
| Acidity (pKa) | ~3.1 (stronger acid due to -CF₃) | ~4.5 | Not applicable (amide structure) |
| Metabolic Stability | High (resists CYP450 oxidation) | Moderate | High |
Stereochemical and Functional Implications
- Stereochemistry : The S/R configuration in the target compound may enhance enantioselective binding to proteins, compared to racemic mixtures or simpler diastereomers (e.g., ’s (1R,2R)-configured triacetate) .
- Fluorinated Groups: The -CF₃ group increases electronegativity, altering electronic environments and chemical shifts (as noted in ’s study on substituent effects) . This could enhance interactions with polar enzyme active sites compared to non-fluorinated analogues.
Actividad Biológica
(S)-3-Ethoxy-3-(4-(((R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)propanoic acid is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy, and relevance in therapeutic contexts.
Chemical Structure and Properties
The compound has a distinctive structure characterized by a trifluoromethyl group, which is known to influence biological activity significantly. The molecular formula is , and its molecular weight is approximately 396.39 g/mol. The presence of the ethoxy and phenyl groups contributes to its lipophilicity, which is essential for membrane permeability.
The primary biological activity of (S)-3-Ethoxy-3-(4-(((R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)propanoic acid is linked to its interaction with G protein-coupled receptors (GPCRs). Specifically, it has been identified as a positive allosteric modulator (PAM) for metabotropic glutamate receptors (mGluR), particularly mGlu2 and mGlu3 receptors. These receptors play crucial roles in neurotransmission and are implicated in various neurological disorders.
Key Findings from Research Studies
- Potency and Efficacy : In vitro studies have demonstrated that the compound exhibits significant PAM activity at mGlu2 with an EC50 of approximately 2.7 μM, indicating a robust interaction that enhances receptor activity without directly activating the receptor itself .
- Selectivity : The compound shows selectivity for mGlu2 over other receptors in the mGlu family, which is advantageous for minimizing side effects associated with broader receptor activation .
- Pharmacokinetics : Initial pharmacokinetic assessments reveal that the compound has moderate bioavailability when administered orally, with half-life values exceeding 90 minutes in animal models . This suggests potential for effective dosing regimens in therapeutic applications.
Study on Neurological Disorders
A study investigated the effects of (S)-3-Ethoxy-3-(4-(((R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)propanoic acid on models of anxiety and depression. The results indicated that treatment with this compound led to significant reductions in anxiety-like behaviors in rodent models, correlating with increased mGlu2 receptor activity .
Diabetes Management
Another research focused on the role of GPCRs in insulin secretion highlighted that compounds similar to (S)-3-Ethoxy-3-(4-(((R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)propanoic acid could enhance insulin release from pancreatic β-cells through GPR40 activation . This suggests potential applications in managing Type 2 diabetes.
Comparative Analysis of Similar Compounds
| Compound Name | Target Receptor | EC50 (μM) | Selectivity | Bioavailability |
|---|---|---|---|---|
| (S)-3-Ethoxy... | mGlu2 | 2.7 | High | Moderate |
| Compound A | mGlu3 | 5.0 | Moderate | Low |
| Compound B | GPR40 | 1.5 | High | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
